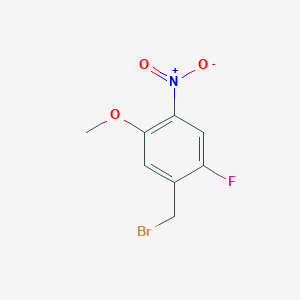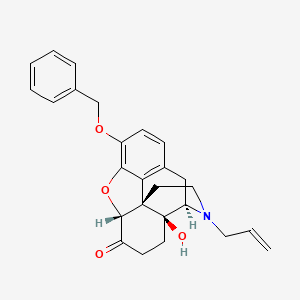
3-Benzyloxy Naloxone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyloxy Naloxone: is a semi-synthetic opioid derivative that combines the structural features of naloxone and a benzyloxy group Naloxone is well-known for its role as an opioid receptor antagonist, primarily used to counteract the effects of opioid overdose
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including:
Benzylation: The naloxone molecule undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The benzyloxy group can be introduced through oxidation reactions involving reagents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Batch Reactors: Utilizing batch reactors for controlled benzylation and oxidation reactions.
Continuous Flow Reactors: Implementing continuous flow reactors for improved reaction control and scalability.
Purification Systems: Employing advanced purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.
化学反应分析
Types of Reactions:
Oxidation: 3-Benzyloxy Naloxone can undergo oxidation reactions, converting the benzyloxy group to a benzoic acid derivative.
Reduction: Reduction reactions can convert the benzyloxy group back to a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and other alkoxides.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted naloxone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Benzyloxy Naloxone is used as a reference compound in analytical chemistry for studying the behavior of opioid derivatives. It serves as a model compound for developing new synthetic routes and understanding reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of opioid receptors with modified naloxone derivatives. It helps in understanding the binding affinity and selectivity of opioid receptor antagonists.
Medicine: this compound has potential applications in medicine as an opioid receptor antagonist with modified properties. It is investigated for its efficacy in reversing opioid overdose and its potential use in pain management.
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid receptor antagonists with improved pharmacokinetic properties. It serves as a lead compound for designing novel drugs.
作用机制
3-Benzyloxy Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as a competitive antagonist, displacing opioid agonists from the receptor and preventing their effects. The benzyloxy group may enhance its binding affinity and selectivity, leading to improved efficacy in reversing opioid overdose.
相似化合物的比较
Naloxone: The parent compound, widely used as an opioid receptor antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
Methylnaltrexone: A peripherally acting opioid receptor antagonist used to treat opioid-induced constipation.
Uniqueness: 3-Benzyloxy Naloxone is unique due to the presence of the benzyloxy group, which modifies its chemical properties and potential applications. This structural modification may enhance its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and therapeutic use.
属性
分子式 |
C26H27NO4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C26H27NO4/c1-2-13-27-14-12-25-22-18-8-9-20(30-16-17-6-4-3-5-7-17)23(22)31-24(25)19(28)10-11-26(25,29)21(27)15-18/h2-9,21,24,29H,1,10-16H2/t21-,24+,25+,26-/m1/s1 |
InChI 键 |
JGHMMJQNFCDNJN-CBRSEMLDSA-N |
手性 SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
规范 SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC6=CC=CC=C6)O4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



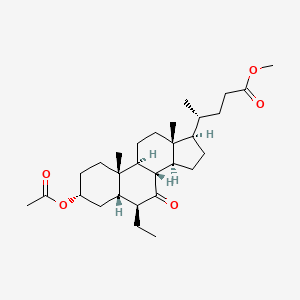
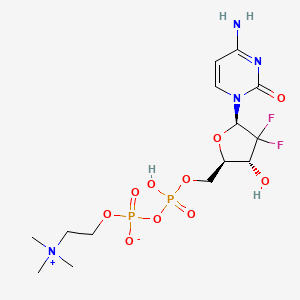
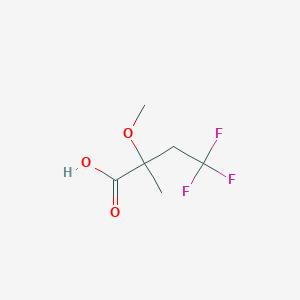
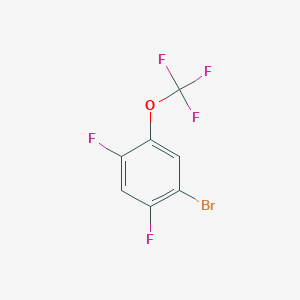
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

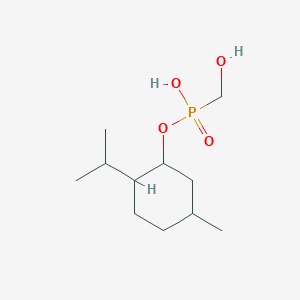
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
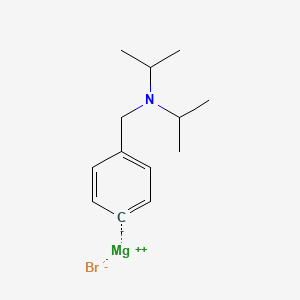
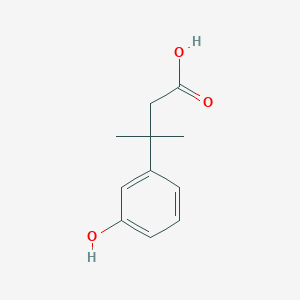
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
